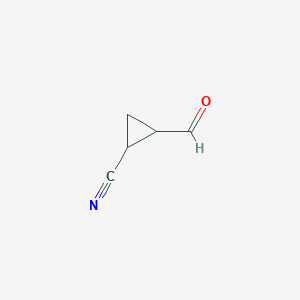
2-Formylcyclopropane-1-carbonitrile
Overview
Description
2-Formylcyclopropane-1-carbonitrile is a cyclic organic compound with the chemical formula C5H5NO. It is an alpha,beta-unsaturated carbonyl compound that contains both a nitrile and a carbonyl group. This compound is known for its unique physical and chemical properties, making it a subject of significant scientific interest.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formylcyclopropane-1-carbonitrile can be achieved through various methods. One common method involves the reaction of cyclopropanecarbonyl chloride with sodium cyanide, followed by hydrolysis to yield this compound
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is typically produced in research laboratories for scientific studies. The production process involves standard organic synthesis techniques, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Formylcyclopropane-1-carbonitrile undergoes various chemical reactions, primarily determined by its alpha,beta-unsaturated carbonyl structure. These reactions include:
Addition Reactions: The compound can participate in nucleophilic addition reactions due to the presence of the carbonyl group.
Nitrile Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids.
Michael Addition: The compound can undergo Michael addition reactions, where nucleophiles add to the beta-carbon of the alpha,beta-unsaturated carbonyl system.
Common Reagents and Conditions:
Nucleophilic Addition: Common reagents include Grignard reagents and organolithium compounds.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Michael Addition: Reagents such as enolates or amines are commonly used.
Major Products Formed:
From Nucleophilic Addition: Alcohols or amines, depending on the nucleophile used.
From Hydrolysis: Carboxylic acids.
From Michael Addition: Beta-substituted carbonyl compounds.
Scientific Research Applications
2-Formylcyclopropane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Formylcyclopropane-1-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s alpha,beta-unsaturated carbonyl structure makes it highly reactive, allowing it to participate in nucleophilic addition and Michael addition reactions. These reactions can modify biological molecules, potentially leading to changes in their function and activity.
Comparison with Similar Compounds
2-Cyanocycloprop-2-enecarbaldehyde: Similar in structure but differs in reactivity and applications.
Cyclopropanecarbonyl Chloride: A precursor in the synthesis of 2-Formylcyclopropane-1-carbonitrile.
Cyclopropanecarboxylic Acid: Another related compound with different chemical properties and uses.
Uniqueness: this compound is unique due to its combination of a nitrile and a carbonyl group within a cyclopropane ring. This structure imparts distinct reactivity and makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-formylcyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c6-2-4-1-5(4)3-7/h3-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFWACKVZPQYOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C#N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824483-83-1 | |
| Record name | 2-formylcyclopropane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B3380076.png)


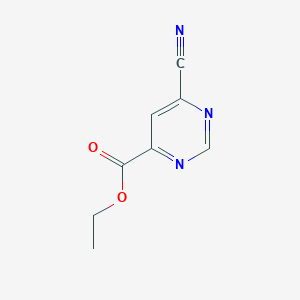
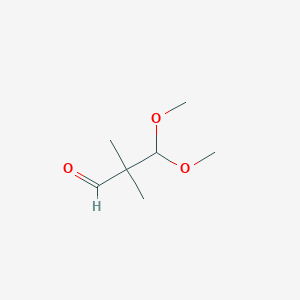
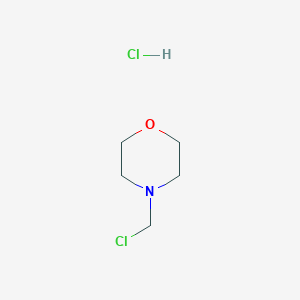
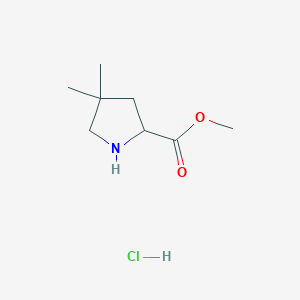
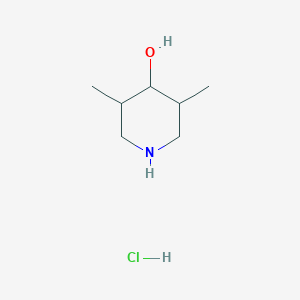

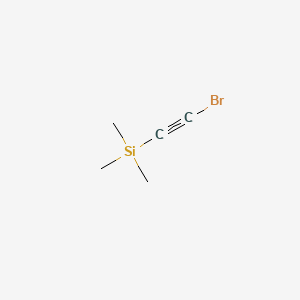
![Spiro[4.5]decane-2-carboxylic acid](/img/structure/B3380150.png)
![tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate](/img/structure/B3380151.png)


